molecular formula C16H18O4 B7858616 2-(3,5-Dimethoxyphenoxy)-1-phenylethanol

2-(3,5-Dimethoxyphenoxy)-1-phenylethanol

Cat. No. B7858616
M. Wt: 274.31 g/mol
InChI Key: YJSICFGQGUVFPQ-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxyphenoxy)-1-phenylethanol is a useful research compound. Its molecular formula is C16H18O4 and its molecular weight is 274.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3,5-Dimethoxyphenoxy)-1-phenylethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,5-Dimethoxyphenoxy)-1-phenylethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Photoluminescence Applications : A study by Sierra & Lahti (2004) describes the synthesis and electronic spectroscopy of related compounds, indicating potential applications in photoluminescence. These compounds show fluorescence emission, suggesting their use in materials with luminescent properties.

  • Electron-transfer Reactions : Research by Mattes & Farid (1986) explores the dimerizations and electron-transfer reactions of similar diarylethylenes. This indicates potential applications in photochemical processes and materials science.

  • Cognitive Enhancement and Antihypoxic Activities : A study on related compounds by Ono et al. (1995) suggests potential applications in pharmacology, particularly in developing cognitive enhancers and antihypoxic agents.

  • Biotechnological Production : The work of Zhang et al. (2014) on the biosynthesis of 2-phenylethanol, a related compound, indicates potential applications in biotechnological production processes, particularly in the development of sustainable technologies for alcohol production.

  • Twisted Intramolecular Charge Transfer : Singh & Kanvah (2001) studied 1,2-diarylethenes, closely related to 2-(3,5-Dimethoxyphenoxy)-1-phenylethanol, which exhibit twisted intramolecular charge transfer fluorescence. This could be significant for developing materials with specific optical properties.

  • Molecular Structure Studies : Research by Barbu et al. (2001) on the structure of 1-phenylethanol and its complexes provides insights into molecular interactions and conformations, relevant for understanding the behavior of similar molecules in various environments.

properties

IUPAC Name

2-(3,5-dimethoxyphenoxy)-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O4/c1-18-13-8-14(19-2)10-15(9-13)20-11-16(17)12-6-4-3-5-7-12/h3-10,16-17H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSICFGQGUVFPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)OCC(C2=CC=CC=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.